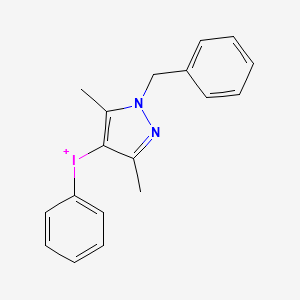
1,3-Bis((R)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate is an ionic liquid that belongs to the class of imidazolium salts. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The presence of the tetrafluoroborate anion further enhances these properties, making this compound particularly useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate typically involves the alkylation of imidazole with ®-1-phenylethyl halides, followed by anion exchange with tetrafluoroboric acid. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of alkylation and anion exchange, with additional purification steps to ensure the final product’s purity. Techniques such as crystallization and distillation are commonly used in industrial settings to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The imidazolium ring can be oxidized under specific conditions, leading to the formation of imidazolium N-oxides.
Reduction: Reduction reactions can convert the imidazolium cation to imidazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolium N-oxides, while reduction can produce imidazoline derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings, leading to a wide range of derivatives .
Applications De Recherche Scientifique
1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate has numerous applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its unique properties.
Biology: The compound’s ionic nature makes it useful in biological studies, particularly in the stabilization of proteins and nucleic acids.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its solubility and stability can enhance the efficacy of certain drugs.
Industry: It is employed in electrochemical applications, such as in the development of batteries and capacitors, due to its high ionic conductivity and thermal stability
Mécanisme D'action
The mechanism by which 1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, such as proteins and nucleic acids, stabilizing their structures. The tetrafluoroborate anion contributes to the compound’s overall stability and solubility, enhancing its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dimethylimidazolium tetrafluoroborate
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1,3-Diethylimidazolium tetrafluoroborate
Uniqueness
1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate stands out due to the presence of the ®-1-phenylethyl groups, which impart unique steric and electronic properties. These groups enhance the compound’s ability to interact with specific molecular targets, making it more effective in certain applications compared to its simpler counterparts .
Propriétés
Formule moléculaire |
C19H21BF4N2 |
|---|---|
Poids moléculaire |
364.2 g/mol |
Nom IUPAC |
1,3-bis[(1R)-1-phenylethyl]imidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C19H21N2.BF4/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;2-1(3,4)5/h3-17H,1-2H3;/q+1;-1/t16-,17-;/m1./s1 |
Clé InChI |
OCNADXKOLPPVOF-GBNZRNLASA-N |
SMILES isomérique |
[B-](F)(F)(F)F.C[C@H](C1=CC=CC=C1)N2C=C[N+](=C2)[C@H](C)C3=CC=CC=C3 |
SMILES canonique |
[B-](F)(F)(F)F.CC(C1=CC=CC=C1)N2C=C[N+](=C2)C(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




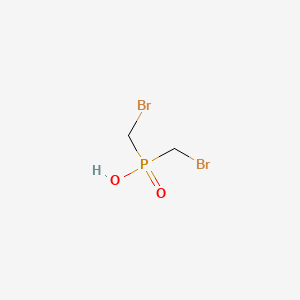
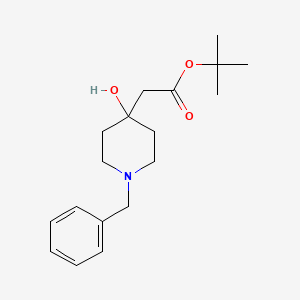
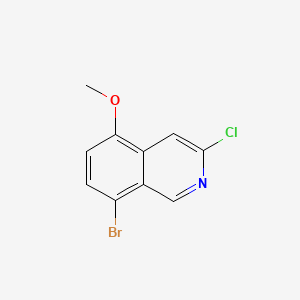
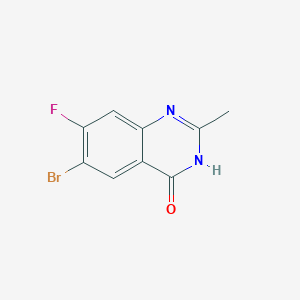
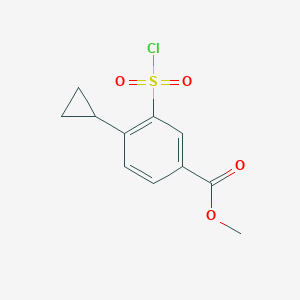


![tert-Butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13913925.png)

![4-(Benzyloxy)-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13913941.png)
